molecular formula C14H18N2O3 B2372123 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922054-16-8

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2372123
CAS No.: 922054-16-8
M. Wt: 262.309
InChI Key: BPVVQFGGJHWDHK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 2-ethoxyacetic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd

Properties

IUPAC Name

2-ethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-9-13(17)15-11-5-6-12-10(8-11)4-7-14(18)16(12)2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVQFGGJHWDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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